molecular formula C29H28N2O5 B11487098 ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B11487098
M. Wt: 484.5 g/mol
InChI Key: HFLCMRAXACHWNX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring fused with a pyrrole ring, along with various functional groups such as cyano, methoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the pyrrole ring and other functional groups. Key steps may include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or ketoester.

    Introduction of the Pyrrole Ring: This step may involve a condensation reaction between the pyran intermediate and a suitable amine or nitrile.

    Functional Group Modifications: The cyano, methoxy, and carboxylate groups can be introduced through various substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or the carboxylate group to an alcohol.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound may be used in studies to understand its interactions with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism by which ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: shares similarities with other pyran and pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 5-cyano-4-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C29H28N2O5/c1-5-34-29(32)26-20(3)36-28(31-13-6-7-14-31)23(17-30)27(26)22-11-12-24(25(16-22)33-4)35-18-21-10-8-9-19(2)15-21/h6-16,27H,5,18H2,1-4H3

InChI Key

HFLCMRAXACHWNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC)C#N)N4C=CC=C4)C

Origin of Product

United States

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